2-Benzyl-2-azaspiro[3.3]heptan-6-ol
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Overview
Description
2-Benzyl-2-azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a nitrogen-containing spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[3.3]heptan-6-ol typically involves the reaction of 2-azaspiro[3.3]heptan-6-ol hydrochloride with benzaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature under an inert atmosphere. The resulting mixture is then treated with sodium bicarbonate to neutralize the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-benzyl-2-azaspiro[3.3]heptan-6-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2-azaspiro[3.3]heptan-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzyl-2-azaspiro[3.3]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The benzyl group and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-azaspiro[3.3]heptan-6-one
- 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Comparison
Compared to similar compounds, 2-Benzyl-2-azaspiro[3.3]heptan-6-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its behavior in chemical and biological systems.
This detailed overview provides a comprehensive understanding of 2-Benzyl-2-azaspiro[33]heptan-6-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-12-6-13(7-12)9-14(10-13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCXMJWMVATTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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